n-((1,2,3-Thiadiazol-4-yl)methyl)-3-ethoxypropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1,2,3-Thiadiazol-4-yl)methyl)-3-ethoxypropan-1-amine is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,2,3-Thiadiazol-4-yl)methyl)-3-ethoxypropan-1-amine typically involves the reaction of 1,2,3-thiadiazole derivatives with appropriate amine precursors. One common method involves the reaction of 1,2,3-thiadiazole-4-carboxaldehyde with 3-ethoxypropan-1-amine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of thiadiazole derivatives often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and isolation of the desired product, such as recrystallization or chromatography. The choice of reagents and solvents may be optimized for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
N-((1,2,3-Thiadiazol-4-yl)methyl)-3-ethoxypropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halides, alkoxides, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((1,2,3-Thiadiazol-4-yl)methyl)-3-ethoxypropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share a similar thiadiazole ring structure and exhibit comparable biological activities.
1,2,4-Thiadiazole derivatives: Although structurally different, these compounds also contain a thiadiazole ring and have been studied for similar applications.
Uniqueness
N-((1,2,3-Thiadiazol-4-yl)methyl)-3-ethoxypropan-1-amine is unique due to its specific substitution pattern and the presence of an ethoxypropan-1-amine moiety
Properties
Molecular Formula |
C8H15N3OS |
---|---|
Molecular Weight |
201.29 g/mol |
IUPAC Name |
3-ethoxy-N-(thiadiazol-4-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C8H15N3OS/c1-2-12-5-3-4-9-6-8-7-13-11-10-8/h7,9H,2-6H2,1H3 |
InChI Key |
VSEYGNKXKWSZCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNCC1=CSN=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.